molecular formula C35H36N2O10 B13403812 T-Succinate

T-Succinate

Cat. No.: B13403812
M. Wt: 644.7 g/mol
InChI Key: ZGIVSINMMBIEBQ-UHFFFAOYSA-N
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Description

T-Succinate, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless, crystalline solid with a sour taste and is soluble in water. Succinic acid occurs naturally in various plants and animal tissues, as well as in some microorganisms. It plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid can be synthesized through several methods, including:

    Chemical Synthesis: One common method involves the hydrogenation of maleic acid or maleic anhydride. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature.

    Biotechnological Production: Succinic acid can also be produced via microbial fermentation using renewable resources like glucose.

Industrial Production Methods

Industrial production of succinic acid often involves the fermentation of biomass. This method is considered more sustainable and environmentally friendly compared to chemical synthesis. The process includes biomass pretreatment, hydrolysis, saccharification of cellulose, and catalytic conversion of glucose to succinic acid .

Chemical Reactions Analysis

Types of Reactions

Succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Fumaric Acid: From oxidation.

    Butanediol: From reduction.

    Esters: From esterification.

    Succinic Anhydride: From dehydration.

Scientific Research Applications

Succinic acid has a wide range of applications in various fields:

Mechanism of Action

Succinic acid acts as an intermediate in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy carrier in cells. Additionally, succinic acid can function as a signaling molecule, modulating gene expression and cellular responses under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinic acid is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in various chemical reactions and its involvement in cellular energy production make it a versatile and essential compound in both biological and industrial contexts .

Properties

IUPAC Name

4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O10/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIVSINMMBIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74405-40-6
Record name 5'-O-(p,p'-dimethoxytrityl)thymidine 3'-(hydrogen succinate)
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